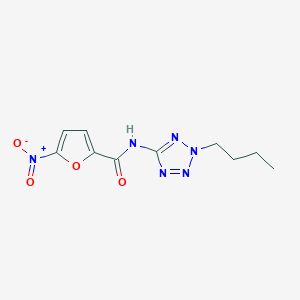![molecular formula C23H32N2O3 B251223 N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B251223.png)
N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide, also known as ACPD, is a synthetic compound that has been widely used in scientific research. It is a potent and selective agonist of the metabotropic glutamate receptor, which plays a crucial role in the regulation of synaptic transmission and plasticity in the central nervous system.
Mecanismo De Acción
N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide acts as a selective agonist of the metabotropic glutamate receptor, which is a G protein-coupled receptor that modulates synaptic transmission and plasticity in the central nervous system. When this compound binds to the receptor, it activates a signaling cascade that leads to the modulation of ion channels and the release of neurotransmitters, such as glutamate and GABA.
Biochemical and Physiological Effects:
This compound has been shown to modulate synaptic transmission and plasticity in the central nervous system, and to have potential therapeutic applications in the treatment of various neurological disorders, such as epilepsy, Parkinson's disease, and schizophrenia. It has also been shown to have effects on other physiological systems, such as the cardiovascular and immune systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide is a potent and selective agonist of the metabotropic glutamate receptor, which makes it a useful tool compound for studying the function of this receptor in vitro and in vivo. However, it has some limitations, such as its potential toxicity and the need for specialized equipment and techniques to handle and administer the compound.
Direcciones Futuras
There are several future directions for the use of N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide in scientific research. One direction is to study the potential therapeutic applications of this compound in the treatment of various neurological disorders, such as epilepsy, Parkinson's disease, and schizophrenia. Another direction is to explore the potential of this compound as a tool compound for studying the function of other G protein-coupled receptors in the central nervous system. Additionally, further research is needed to understand the biochemical and physiological effects of this compound on other physiological systems, such as the cardiovascular and immune systems.
Métodos De Síntesis
N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide can be synthesized through a multi-step process, which involves the reaction of 1-adamantanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-amino-2-methoxybenzoic acid to form the amide intermediate. The amide intermediate is then treated with 2-methylpropanoyl chloride to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-{4-[(1-adamantylacetyl)amino]-2-methoxyphenyl}-2-methylpropanamide has been widely used as a tool compound in scientific research to study the function of metabotropic glutamate receptors. It has been shown to modulate synaptic transmission and plasticity in the central nervous system, and to have potential therapeutic applications in the treatment of various neurological disorders, such as epilepsy, Parkinson's disease, and schizophrenia.
Propiedades
Fórmula molecular |
C23H32N2O3 |
|---|---|
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
N-[4-[[2-(1-adamantyl)acetyl]amino]-2-methoxyphenyl]-2-methylpropanamide |
InChI |
InChI=1S/C23H32N2O3/c1-14(2)22(27)25-19-5-4-18(9-20(19)28-3)24-21(26)13-23-10-15-6-16(11-23)8-17(7-15)12-23/h4-5,9,14-17H,6-8,10-13H2,1-3H3,(H,24,26)(H,25,27) |
Clave InChI |
FCSZHQINIQDDGW-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3)OC |
SMILES canónico |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B251141.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B251142.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B251144.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251145.png)


![N-[3-chloro-2-(4-morpholinyl)phenyl]-N'-propionylthiourea](/img/structure/B251149.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-nitro-2-furamide](/img/structure/B251153.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide](/img/structure/B251155.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251157.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251159.png)
![3,4,5-trimethoxy-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251160.png)
![N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B251161.png)

